
3-Amino-4,5-dimethylpyridine-2-carboxylic acid
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Overview
Description
3-Amino-4,5-dimethylpyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative, followed by reduction and subsequent functional group transformations. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution with an amine, followed by reduction of the nitro group, can yield the desired amino derivative .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary based on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5-dimethylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols or aldehydes.
Scientific Research Applications
3-Amino-4,5-dimethylpyridine-2-carboxylic acid is a compound with potential applications across various scientific fields due to its unique structure, which features both amino and carboxylic functionalities. Researchers may utilize it as a building block for creating novel compounds aimed at studying biochemical processes. Understanding its behavior in biological contexts or chemical transformations requires interaction studies involving enzymes, receptors, or other biomolecules.
Potential Applications
- Material Science: This compound can be employed in material science for creating novel materials with specific properties.
- Medicinal Chemistry: Due to its structural characteristics, 4,5-dimethylpyridine-2-carboxylic acid has potential applications in medicinal chemistry and organic synthesis. It can be utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis. Its interactions with biological macromolecules suggest a role in biochemical pathways and potential therapeutic applications.
- Cosmetics: Polymers, including those of synthetic and semi-synthetic origin, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used in nanoparticles for fragrance delivery and to modify release profiles, as well as in skin and hair care products .
Analogous Compounds
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: Compared to these similar compounds, 3-Amino-4,5-dimethylpyridine-2-carboxylic acid is unique due to the presence of both amino and methyl groups on the pyridine ring. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Biological Activity
3-Amino-4,5-dimethylpyridine-2-carboxylic acid (also known as this compound or ADPCA) has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation. This article provides an overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of an amino group and a carboxylic acid functional group. Its structural formula can be represented as follows:
This compound exhibits properties that make it a candidate for various biological applications, particularly in cancer therapy.
Inhibition of Human Ornithine Aminotransferase (hOAT)
Recent studies have highlighted the role of hOAT as a therapeutic target in hepatocellular carcinoma (HCC). The inhibition of hOAT by compounds similar to ADPCA has shown promise in reducing tumor growth and altering metabolic pathways associated with cancer cell proliferation.
- Mechanism : hOAT catalyzes the conversion of ornithine to proline, which is crucial for cancer cell metabolism. Inhibition of this enzyme leads to decreased levels of proline and glutamate, thereby affecting the metabolic reprogramming that supports tumor growth .
- Case Study : A study demonstrated that pharmacological inhibition of hOAT resulted in significant anti-tumor activity in HCC mouse models, with reduced levels of α-fetoprotein (AFP), a biomarker for liver cancer .
Biological Activity Evaluation
The biological activities of this compound have been evaluated through various assays:
Activity | Assay Method | Results |
---|---|---|
Inhibition of hOAT | Kinetic assays | IC50 values indicating potent inhibition |
Anti-tumor effects | In vivo models | Significant reduction in tumor size and AFP levels |
Selective Activation of SHP1
Another avenue explored is the potential role of ADPCA derivatives in activating SHP1 (Src Homology 2 domain-containing Protein Tyrosine Phosphatase 1), which has implications for cancer treatment:
- Findings : Certain derivatives exhibited low micromolar EC50 values for SHP1 activation, leading to decreased cancer cell proliferation through dephosphorylation of key signaling pathways such as STAT3 and ERK .
- Mechanism : The activation mechanism involves binding to an allosteric site on SHP1, enhancing its activity against oncogenic signaling pathways .
Case Studies
- Hepatocellular Carcinoma : Inhibition studies using ADPCA analogs showed significant promise in HCC models. The compounds not only inhibited hOAT but also demonstrated synergistic effects when combined with conventional chemotherapeutics .
- Leukemia Models : Compounds derived from ADPCA were tested against leukemia cell lines, showing IC50 values comparable to leading anti-cancer agents, indicating their potential as effective therapeutic agents .
Properties
CAS No. |
211318-92-2 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-4,5-dimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-10-7(8(11)12)6(9)5(4)2/h3H,9H2,1-2H3,(H,11,12) |
InChI Key |
DHZBRLCYBDMIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)N)C(=O)O |
Origin of Product |
United States |
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